N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide
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Overview
Description
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a cyanomethyl group, a nitrophenyl group, and an isopropyl group attached to an acetamide backbone. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the nitrophenyl derivative. One common approach is the reaction of 3-nitrophenylacetic acid with isopropylamine to form the corresponding amide. Subsequently, the cyanomethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions. The process involves the use of catalysts to enhance the reaction rates and improve yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed to reduce nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium cyanide for introducing the cyanomethyl group.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide is studied for its potential biological activities. It may serve as a precursor for bioactive compounds or as a tool in studying biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it could be used to develop new pharmaceuticals. Its structural features may contribute to the design of drugs with specific therapeutic properties.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. The nitro group, for instance, can participate in redox reactions, while the cyanomethyl group may engage in nucleophilic attacks. The exact pathways and targets depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
N-(cyanomethyl)-2-(4-nitrophenyl)-N-(propan-2-yl)acetamide
N-(cyanomethyl)-2-(2-nitrophenyl)-N-(propan-2-yl)acetamide
N-(cyanomethyl)-2-(3-nitrophenyl)-N-(butan-2-yl)acetamide
Uniqueness: N-(cyanomethyl)-2-(3-nitrophenyl)-N-(propan-2-yl)acetamide stands out due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Compared to similar compounds, its unique structure may offer distinct advantages in certain chemical reactions or biological activities.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its versatile nature and unique properties make it a valuable compound for research and development.
Properties
IUPAC Name |
N-(cyanomethyl)-2-(3-nitrophenyl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-10(2)15(7-6-14)13(17)9-11-4-3-5-12(8-11)16(18)19/h3-5,8,10H,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONZXAXECURLIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(=O)CC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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